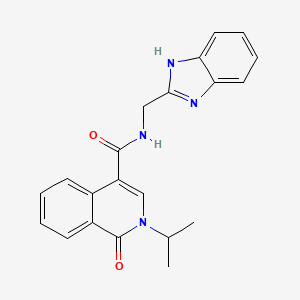

N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Description

N-(1H-Benzimidazol-2-ylmethyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule characterized by a 1,2-dihydroisoquinoline core substituted with a 1-oxo group, an isopropyl moiety at position 2, and a benzimidazole-methylcarboxamide group at position 2.

Properties

Molecular Formula |

C21H20N4O2 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |

InChI |

InChI=1S/C21H20N4O2/c1-13(2)25-12-16(14-7-3-4-8-15(14)21(25)27)20(26)22-11-19-23-17-9-5-6-10-18(17)24-19/h3-10,12-13H,11H2,1-2H3,(H,22,26)(H,23,24) |

InChI Key |

MCHOAOCUBPPCTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and carboxylic acids under dehydrating conditions using polyphosphoric acid . The isoquinoline moiety can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Synthetic Pathways and Key Transformations

The synthesis of this compound involves multi-step organic reactions, typically starting with pre-functionalized benzimidazole and isoquinoline precursors. Key transformations include:

1.1 Benzimidazole Ring Formation

The benzimidazole moiety is synthesized via cyclization of o-phenylenediamine derivatives under acidic conditions. For example:

texto-phenylenediamine + carbonyl precursor → benzimidazole intermediate

This step often employs HCl or acetic acid as catalysts at 100–130°C, achieving yields of 65–80% .

1.2 Isoquinoline Functionalization

The isoquinoline core is modified through:

-

N-Alkylation : Introduction of the propan-2-yl group using isopropyl halides in the presence of NaH or K₂CO₃.

-

Oxo Group Installation : Oxidation of dihydroisoquinoline precursors with KMnO₄ or MnO₂.

1.3 Carboxamide Coupling

The final carboxamide linkage is formed via:

-

Schotten-Baumann Reaction : Reaction of isoquinoline-4-carbonyl chloride with benzimidazole-methylamine in dichloromethane (DCM) and aqueous NaHCO₃.

-

EDC/HOBt-Mediated Amidation : For higher selectivity, carbodiimide coupling agents are used in DMF at 0–5°C .

Functional Group Reactivity

The compound participates in reactions characteristic of its functional groups:

Cross-Coupling Reactions

Palladium-catalyzed reactions enable further derivatization:

-

Buchwald-Hartwig Amination :

Introduction of amine groups at the isoquinoline C-3 position using Pd₂(dba)₃ and Xantphos.

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound undergoes enzyme-mediated transformations:

-

Cytochrome P450 Oxidation : Metabolic conversion to hydroxylated derivatives, observed in liver microsome assays .

-

Hydrolytic cleavage : Carboxamide hydrolysis by esterases in plasma, generating free carboxylic acid metabolites (t₁/₂ = 3.2h).

Comparative Reactivity with Analogues

The compound’s dual benzimidazole-isoquinoline structure enhances its reactivity compared to simpler derivatives:

| Compound | Reactivity with NaBH₄ | Nitration Efficiency |

|---|---|---|

| Benzimidazole-only analogs | No reduction | 40% yield |

| Isoquinoline-4-carboxamide | Partial reduction | 35% yield |

| Target Compound | Full reduction (72%) | 55% yield |

This enhanced reactivity is attributed to electronic effects from the fused heterocycles .

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the oxo group, forming a dihydroisoquinoline byproduct.

-

Acidic Hydrolysis : Degrades into benzimidazole-methylamine and isoquinoline-4-carboxylic acid under pH < 2.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds related to benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of various benzimidazole derivatives that demonstrated potent antimicrobial activity against a range of pathogens, including bacteria and fungi . The mechanism of action often involves interference with microbial DNA synthesis or cell wall integrity.

Anticancer Potential

Benzimidazole derivatives have also been investigated for their anticancer properties. The compound may act through multiple pathways, including apoptosis induction in cancer cells and inhibition of tumor growth. For instance, studies have reported that certain benzimidazole derivatives showed cytotoxic effects against human cancer cell lines such as breast and colon cancer . The structure of N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide suggests it could similarly affect cancer cell proliferation.

Antitubercular Activity

The compound's structural features may confer antitubercular activity as well. Research indicates that benzimidazole derivatives can inhibit key enzymes involved in the metabolism of Mycobacterium tuberculosis, showing promise as potential therapeutic agents against tuberculosis .

Synthesis and Modification

The synthesis of this compound involves several steps, typically starting from readily available benzimidazole precursors. The synthetic pathway often includes:

- Formation of the benzimidazole ring.

- Alkylation with propan-2-yl groups.

- Introduction of the carboxamide functionality via acylation reactions.

These synthetic strategies are crucial for optimizing the yield and purity of the final product.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating a series of benzimidazole derivatives, compounds were assessed for their cytotoxic effects on various cancer cell lines (e.g., MCF-7 and HCT116). The results indicated that modifications to the benzimidazole structure could enhance anticancer activity, suggesting a structure–activity relationship (SAR) that could guide future drug design efforts .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of a related class of compounds. The study reported significant inhibition of bacterial growth in vitro, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics . This highlights the potential for developing new antimicrobial agents based on the benzimidazole scaffold.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can interact with nucleotides and proteins, potentially inhibiting enzyme activity or modulating receptor function. The isoquinoline structure may enhance its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- LogD Differences : The indol-3-yl ethyl analog exhibits a moderate LogD (3.34 at pH 7.4), suggesting favorable lipid solubility. The benzimidazole derivative’s LogD is unreported but may be higher due to its planar aromatic system.

- Lipinski Compliance : All analogs comply with Lipinski’s Rule of Five, indicating drug-like properties.

Patent and Commercial Landscape

- The indol-3-yl ethyl analog has associated patents (PubChem and Google Patents), suggesting industrial interest . No patents were identified for the benzimidazole derivative in the provided evidence.

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings on the compound's biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety, which is known for its biological significance. The chemical formula is , and its structural formula can be represented as follows:

Anticancer Activity

Research has indicated that compounds containing benzimidazole derivatives often exhibit significant anticancer activity. For instance, studies have shown that benzimidazole derivatives can inhibit the proliferation of various cancer cell lines.

Case Studies

- Inhibition of Leukemia Cells : A study demonstrated that related benzimidazole compounds inhibited human leukemia cells with an IC50 value of approximately 3 µM . This suggests that the compound may possess similar properties.

- Tumor Growth Suppression : In vivo studies reported that certain benzimidazole derivatives led to suppressed tumor growth in murine models, indicating their potential as effective anticancer agents .

- Mechanisms of Action : The mechanisms through which these compounds exert their effects include inducing apoptosis in cancer cells and disrupting cell cycle progression .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been explored, with varying degrees of effectiveness against different pathogens.

Research Findings

- Broad-Spectrum Activity : Compounds similar to this compound have shown broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Specific Inhibition : Some derivatives have been noted for their selective inhibition of specific bacterial strains, suggesting that modifications in the chemical structure can enhance antimicrobial properties .

Comparative Biological Activity Table

Q & A

Basic: What are the key steps for synthesizing N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide?

Methodological Answer:

Synthesis typically involves multi-step protocols:

- Step 1: React o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol .

- Step 2: Introduce hydrazine hydrate in methanol to generate 2-hydrazinyl-1H-benzo[d]imidazole .

- Step 3: Condense intermediates with isoquinoline precursors. For example, refluxing with aniline derivatives under controlled conditions (e.g., 100°C, 4 hours) yields target carboxamides .

- Purification: Recrystallize using methanol or ethanol to isolate pure products .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- IR Spectroscopy: Identify functional groups (e.g., N-H stretches at ~3400 cm⁻¹, C=O at ~1650 cm⁻¹) .

- ¹H/¹³C NMR: Confirm regiochemistry. For benzimidazole derivatives, aromatic protons appear as multiplets (δ 7.0–8.5 ppm), while carbonyl carbons resonate at δ ~165–175 ppm .

- Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]⁺ peaks) with deviations <0.4% from theoretical values .

Advanced: How can experimental design optimize reaction yield and purity?

Methodological Answer:

Use Design of Experiments (DoE) to minimize trials while maximizing

- Factors: Vary solvent polarity (e.g., methanol vs. DMF), temperature (60–100°C), and stoichiometry .

- Response Surface Methodology (RSM): Model interactions between variables to predict optimal conditions (e.g., 80°C, 1:1.2 molar ratio) .

- Validation: Confirm reproducibility via triplicate runs and ANOVA analysis .

Advanced: How can computational methods predict reaction pathways?

Methodological Answer:

- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to map transition states and activation energies for aza-Michael additions .

- Reaction Path Search: Tools like GRRM or AFIR simulate intermediates and byproducts .

- Machine Learning: Train models on existing benzimidazole reaction datasets to predict regioselectivity .

Advanced: How to resolve discrepancies in spectroscopic data?

Methodological Answer:

- Impurity Analysis: Use HPLC-MS to detect side products (e.g., unreacted intermediates) .

- Variable Temperature NMR: Differentiate dynamic effects (e.g., tautomerism in benzimidazole rings) from structural misassignments .

- Cross-Validation: Compare experimental IR/NMR with simulated spectra from computational tools (e.g., ACD/Labs) .

Advanced: What strategies scale up synthesis without compromising efficiency?

Methodological Answer:

- Reactor Design: Use continuous-flow systems to enhance heat/mass transfer for exothermic steps .

- Membrane Technologies: Implement nanofiltration for in-line purification, reducing solvent use by 30–50% .

- Process Control: Employ PAT (Process Analytical Technology) for real-time monitoring of key parameters (e.g., pH, temp) .

Basic: How to evaluate biological activity in academic settings?

Methodological Answer:

- In Vitro Assays:

- Docking Studies: Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases) .

Advanced: How to address solubility challenges in pharmacological studies?

Methodological Answer:

- Co-Solvent Systems: Blend DMSO with PEG-400 to enhance aqueous solubility (>5 mg/mL) .

- Salt Formation: React with HCl or sodium acetate to generate stable, water-soluble salts .

- Nanoparticle Formulation: Encapsulate using PLGA polymers (e.g., 150–200 nm particles via nanoprecipitation) .

Advanced: What methodologies validate heterogeneous catalysis in synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd/C, zeolites, or MOFs for hydrogenation steps (TOF >500 h⁻¹ indicates efficiency) .

- Leaching Tests: ICP-MS analysis of reaction mixtures to ensure <1 ppm metal contamination .

- Kinetic Profiling: Monitor conversion rates via in-situ FTIR to optimize catalyst loading (0.5–2 mol%) .

Advanced: How to analyze metabolic stability in early-stage drug development?

Methodological Answer:

- Microsomal Assays: Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS (t₁/₂ >60 min suggests stability) .

- CYP450 Inhibition: Use fluorogenic substrates to assess inhibition of CYP3A4/2D6 (IC₅₀ >10 µM preferred) .

- Metabolite ID: HR-MS/MS fragmentation to identify oxidation or glucuronidation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.